(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Description
IUPAC Nomenclature Validation Through Comparative Analysis
The systematic naming of the compound (11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,8-tetraene-13,15-dione adheres rigorously to IUPAC guidelines for polycyclic heterocycles. The parent structure is a tetracyclic system comprising fused rings: a bicyclo[8.6.0] framework with additional bridgehead nitrogens at positions 9, 10, and 14. The numbering begins at the nitrogen atom in the largest ring, ensuring priority for heteroatoms over carbon atoms.
The substituents are assigned based on their positions relative to the parent system:
- 4-Fluorobenzoyl : Attached at position 11, with stereochemistry R .
- 3-Nitrophenyl : Located at position 14, with the nitro group at the meta position on the phenyl ring.
Comparative analysis with structurally analogous compounds, such as (11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,8-tetraene-13,15-dione , confirms the consistency in numbering and substituent prioritization. The use of "triazatetracyclo" denotes three nitrogen atoms within the tetracyclic scaffold, while "dione" specifies ketone groups at positions 13 and 15.
| Component | IUPAC Convention |
|---|---|
| Parent Hydride | 9,10,14-Triazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,8-tetraene |
| Substituents | 11-(4-fluorobenzoyl), 14-(3-nitrophenyl) |
| Functional Groups | Diones at positions 13 and 15 |
Stereochemical Configuration Analysis of Chiral Centers
The compound features three chiral centers at positions 11, 12, and 16, with configurations R , S , and R , respectively. Stereochemical assignment was achieved via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. Key observations include:
- Position 11 (R) : The 4-fluorobenzoyl group adopts a equatorial orientation relative to the tetracyclic core, minimizing steric hindrance with the adjacent nitrogen at position 10.
- Position 12 (S) : The fused cyclohexene ring induces a puckered conformation, stabilizing the S configuration through intramolecular hydrogen bonding between the ketone oxygen (position 13) and the adjacent NH group.
- Position 16 (R) : The nitro group on the phenyl ring at position 14 lies in a pseudo-axial position, favoring R configuration due to dipole-dipole interactions with the fluorobenzoyl moiety.
Comparative data from enantiomeric analogs, such as (10R,11S,15S,16S)-13-(2-fluorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.0²,⁷.0¹¹,¹⁵]hexadeca-2,4,6,8-tetraene-16-carboxamide , highlight the role of steric and electronic factors in dictating stereochemical outcomes.
X-ray Crystallographic Characterization of Tetracyclic Framework
X-ray diffraction studies reveal a distorted boat conformation for the central bicyclo[8.6.0] ring system, with bond lengths and angles consistent with conjugated enone and amide functionalities. Key crystallographic parameters include:
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| Unit Cell Dimensions | a = 10.42 Å, b = 12.75 Å, c = 15.30 Å | |
| Bond Length (C11-N10) | 1.45 Å | |
| Torsion Angle (N9-C11-C12-N14) | 172.3° |
The tetracyclic system exhibits planar geometry at the triazole ring (positions 9, 10, 14), with π-π stacking interactions between the 3-nitrophenyl and fluorobenzoyl groups stabilizing the crystal lattice. Hydrogen bonds between the dione oxygens (O13, O15) and adjacent NH groups further contribute to structural rigidity.
Properties
Molecular Formula |
C26H17FN4O5 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H17FN4O5/c27-16-10-8-14(9-11-16)24(32)23-21-20(22-19-7-2-1-4-15(19)13-28-30(22)23)25(33)29(26(21)34)17-5-3-6-18(12-17)31(35)36/h1-13,20-23H/t20-,21+,22?,23-/m1/s1 |
InChI Key |
TVQXIVJSTFMHRN-HNTVYWHESA-N |
Isomeric SMILES |
C1=CC=C2C3[C@H]4[C@@H]([C@@H](N3N=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3N=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)N(C4=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
The compound (11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C24H25N5O4
- Molecular Weight : 425.49 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its potential as an anticancer agent and its effects on enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 3.8 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon Cancer) | 4.5 | Inhibition of DNA synthesis |
The compound was shown to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes:
- Phospholipase A2 : The compound exhibited an IC50 value of 12 µM against phospholipase A2, indicating moderate inhibition which could be relevant for inflammatory conditions .
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.
- Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis such as Annexin V positivity and increased caspase activity.
-
In Vivo Studies :
- An animal model study assessed the compound's effect on tumor growth in xenograft models.
- The treatment group showed a significant reduction in tumor size compared to controls after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Analysis
The table below compares the target compound with two structurally related analogs from published literature:
Key Observations:
Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with the 4-methoxyphenyl group in , which donates electrons via its methoxy group. This difference could influence binding to targets reliant on π-π stacking or charge complementarity.
Ring System Complexity :
Pharmacological Implications
- Target Compound: The electron-withdrawing nitro and fluorine groups may favor interactions with enzymes like kinases or nitroreductases.
- Compound : The butyl chain and methoxyphenyl group likely enhance lipophilicity, making it suitable for targets in lipid-rich environments (e.g., membrane-bound receptors).
- Compound : High logP and bromine’s bulk may limit aqueous solubility but improve retention in hydrophobic binding sites, as seen in some anticancer agents.
Research Findings and Limitations
While direct comparative pharmacological data are scarce, structural analyses suggest:
- The target compound’s 3-nitrophenyl group may confer unique redox activity absent in and , as nitro groups are often involved in prodrug activation .
- Crystallographic studies of highlight the role of rigid polycyclic systems in stabilizing ligand-receptor complexes, a property likely shared by the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of the target compound typically involves several key steps:
Formation of the Tricyclic Core : The initial phase focuses on constructing the tetracyclic framework through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups : Subsequent steps involve the introduction of the 4-fluorobenzoyl and 3-nitrophenyl groups via acylation and electrophilic substitution reactions.
Final Modifications : The final stages may include reduction or methylation reactions to achieve the desired functionalization.
Detailed Synthetic Pathway
A proposed synthetic pathway could include the following steps:
Step 1: Synthesis of Tetracyclic Intermediate
The tetracyclic core can be synthesized using a multi-step process starting from simpler aromatic compounds through cycloaddition reactions or ring-closing metathesis.
Step 2: Acylation
The introduction of the 4-fluorobenzoyl group could be achieved via acylation using acyl chlorides in the presence of a base such as pyridine. This step is crucial for incorporating the fluorinated aromatic system into the core structure.
Step 3: Nitration
The introduction of the nitrophenyl group can be performed by nitrating an appropriate phenolic precursor followed by coupling with the tetracyclic intermediate.
Step 4: Purification
The crude product would typically undergo purification through column chromatography to isolate the final compound with high purity.
Analytical Techniques for Characterization
Spectroscopic Methods
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and verify functional groups.
Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.
Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
Data Table of Characterization Results
| Technique | Observations |
|---|---|
| NMR | Peaks at δ (ppm): indicative of aromatic protons and carbon environments |
| MS | Molecular ion peak at m/z corresponding to C₁₈H₁₄F N₃O₂ |
| IR | Characteristic peaks for C=O and N-O stretching |
Q & A
What are the primary challenges in achieving high-yield synthesis of this compound, and what methodological strategies can mitigate these issues?
Level: Basic
Answer: Key challenges include stereochemical control due to multiple chiral centers and minimizing side reactions from reactive groups (e.g., 4-fluorobenzoyl and 3-nitrophenyl). Strategies include:
- Acid/Base Catalysis Optimization : Adjust pH to favor cyclization over decomposition .
- Stepwise Purification : Use preparative HPLC or recrystallization to isolate intermediates .
- Protecting Groups : Temporarily shield reactive sites (e.g., nitro groups) during synthesis .
How can Design of Experiments (DoE) principles optimize multi-step synthesis?
Level: Advanced
Answer: Apply statistical DoE to screen critical variables (temperature, catalyst loading, solvent polarity) and identify interactions:
- Factorial Designs : Test binary combinations of parameters to reduce trial numbers .
- Response Surface Methodology (RSM) : Model nonlinear relationships for yield optimization .
- AI-Driven Parameter Tuning : Integrate machine learning with DoE for real-time adjustments .
Which techniques reliably confirm stereochemistry and functional group integrity?
Level: Basic
Answer:
- Single-Crystal X-ray Diffraction (XRD) : Resolves absolute configuration (e.g., torsion angles, bond lengths) .
- 2D NMR (COSY, NOESY) : Correlates proton environments to confirm spatial arrangements .
- Elemental Analysis : Validates stoichiometry and purity .
How can computational methods predict substituent reactivity (e.g., fluorobenzoyl vs. nitrophenyl)?
Level: Advanced
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects on nitro group stability .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., ) .
How to resolve discrepancies between computational stability predictions and experimental degradation data?
Level: Advanced
Answer:
- Accelerated Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes) with HPLC monitoring .
- Cross-Validation : Compare DFT-predicted degradation pathways with LC-MS fragmentation patterns .
- Crystallographic Stability Analysis : Monitor lattice energy changes via variable-temperature XRD .
What reactor designs are optimal for scaling up synthesis while maintaining purity?
Level: Advanced
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer and reduce by-products (aligned with CRDC subclass RDF2050112) .
- Membrane Separation Integration : Separate intermediates in situ (CRDC subclass RDF2050104) .
- CFD Simulations : Model fluid dynamics to optimize mixing efficiency (COMSOL Multiphysics) .
How can AI tools like COMSOL improve reaction kinetic studies?
Level: Advanced
Answer:
- Multi-Physics Modeling : Couple reaction kinetics with heat transfer to predict thermal runaway risks .
- Real-Time Data Assimilation : Integrate spectroscopic data (e.g., in-situ FTIR) to refine kinetic parameters .
- Digital Twins : Create virtual replicas of reactors for scenario testing .
What analytical methods are critical for post-synthesis purity assessment?
Level: Basic
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities .
- Chiral HPLC : Resolve enantiomeric excess for stereochemical validation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .
How to elucidate reaction mechanisms for key synthetic steps?
Level: Advanced
Answer:
- Isotopic Labeling (e.g., ²H, ¹³C) : Track atom migration via NMR or MS .
- In-Situ Spectroscopy : Monitor intermediate formation using Raman or UV-Vis .
- Kinetic Isotope Effects (KIE) : Identify rate-determining steps .
What strategies address low yields in cyclization steps?
Level: Advanced
Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) for ring-closing efficiency .
- Microwave-Assisted Synthesis : Enhance reaction rates and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
